Clazamycin B

Descripción general

Descripción

Clazamycin B is a chlorine-containing antibiotic produced by the strain of Streptomyces No. NF990-BF4 . It has weak activity against gram-positive bacteria, gram-negative bacteria, and L1210 cell .

Synthesis Analysis

The strain of Streptomyces No. MF990-BF4 is cultured at 27°C for 67 hours in a medium containing 1.5% glycerol, 1.5% cotton seed meal, 0.3% NaCl, and 0.2% L-asparagine . The antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with 0.5 N hydrochloric acid . The active neutral eluate is concentrated to dryness and the residue is extracted with methanol . The extract is concentrated and dissolved in water . The antibiotics in the aqueous solution are purified by column chromatographies on Amberlite XAD-2 and on activated carbon .Molecular Structure Analysis

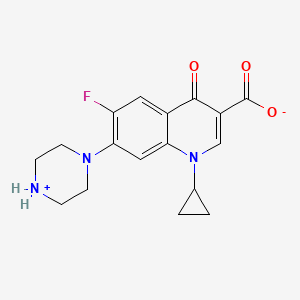

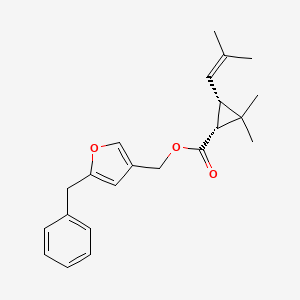

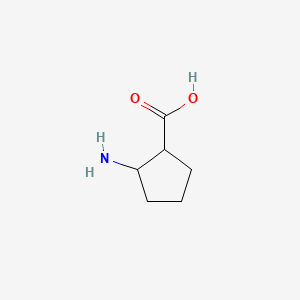

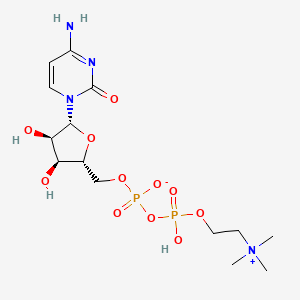

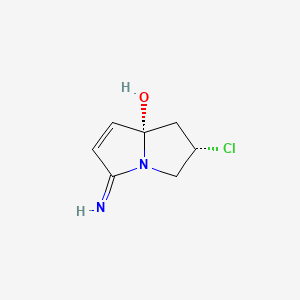

The molecular formula of Clazamycin B is C7H9ClN2O . The same molecular formula is derived by the high-resolution MS spectrum . The hydrochloride shows UV maxima at 212 nm and 250 nm in an aqueous solution .Chemical Reactions Analysis

Clazamycin B reacts with nucleophiles via a Michael-type addition to the C1-position of the conjugated amidine system .Physical And Chemical Properties Analysis

Clazamycin B is a colorless hygroscopic powder . It shows no definite melting point . The molecular weight is 172.61 g/mol .Aplicaciones Científicas De Investigación

Antimycotic Agents and Drug Interactions

Transient Receptor Potential (TRP) Channels in Sensory Neurons as Targets:

- Clotrimazole, an antimycotic agent, has been found to activate TRPV1 and TRPA1 channels, which are involved in sensory neuron responses. This discovery opens up new avenues for understanding the sensory side effects of antimycotic drugs and potentially developing new formulations with fewer unwanted effects (Meseguer et al., 2008).

Drug–Drug Interaction Studies:

- A study on the drug–drug interaction between clobazam and cannabidiol in children with refractory epilepsy highlights the importance of considering metabolic pathways in drug development, especially for compounds metabolized via the cytochrome P450 pathway (Geffrey et al., 2015).

Novel Drug Delivery Systems

Chitosan/Poly(Lactic-Co-glycolic Acid) Nanoparticles:

- Research into novel drug delivery systems, such as chitosan and poly(lactic-co-glycolic acid) nanoparticles for the co-delivery of natamycin and clotrimazole, offers insights into overcoming the limitations of traditional antifungal treatments. These systems aim to improve drug solubility, reduce dosing frequency, and enhance treatment efficacy (Cui et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992431 | |

| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clazamycin B | |

CAS RN |

71774-49-7 | |

| Record name | Clazamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.